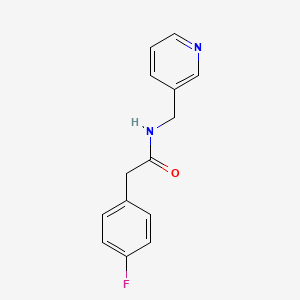

2-(4-fluorophenyl)-N-(3-pyridinylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-fluorophenyl)-N-(3-pyridinylmethyl)acetamide" has been explored in the context of synthetic chemistry and materials science due to its unique molecular structure which may confer specific chemical and physical properties. Research in this area often focuses on synthesizing novel compounds for potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of related fluorophenyl acetamides typically involves direct fluorination or halogenation methods, using precursor compounds that are structurally similar to the desired product. For instance, N-halogeno compounds, including derivatives of fluorophenyl acetamides, can be prepared through direct fluorination processes, showcasing the synthetic routes to introduce fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

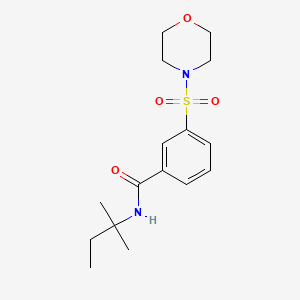

Molecular Structure Analysis

The molecular structure of fluorophenyl acetamides, including "2-(4-fluorophenyl)-N-(3-pyridinylmethyl)acetamide," is characterized by the presence of a fluorophenyl group attached to an acetamide moiety, which can significantly influence the compound's chemical behavior and reactivity. For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide highlights how halogenation and fluorination can affect the overall molecular geometry and intermolecular interactions within the crystal lattice (Qian, Fang, Bao, Guo, & Wei, 2012).

Mecanismo De Acción

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be various organic compounds or biochemical structures.

Mode of Action

It’s known to be involved in the protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis . This suggests that the compound may interact with its targets through a radical approach, leading to changes in the chemical structure of the targets .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters, a process that is part of the broader field of organic synthesis . This process affects various biochemical pathways, leading to the formation of new organic compounds . The downstream effects of these transformations can vary widely, depending on the specific compounds and reactions involved .

Pharmacokinetics

Therefore, it’s difficult to outline its impact on bioavailability. As a compound used in organic synthesis, it’s likely that its pharmacokinetic properties would depend on the specific context and conditions of its use .

Result of Action

Its involvement in the protodeboronation of pinacol boronic esters suggests that it can lead to significant changes in the chemical structure of organic compounds .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-13-5-3-11(4-6-13)8-14(18)17-10-12-2-1-7-16-9-12/h1-7,9H,8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSJDRFUHQIELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(diethylamino)propyl]-5-methyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4988181.png)

![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)

![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)